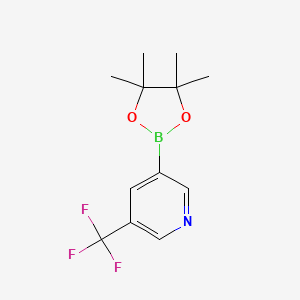![molecular formula C14H22ClNO B1394675 3-[2-(Sec-butyl)phenoxy]pyrrolidine hydrochloride CAS No. 1220019-46-4](/img/structure/B1394675.png)
3-[2-(Sec-butyl)phenoxy]pyrrolidine hydrochloride
Overview
Description
3-[2-(Sec-butyl)phenoxy]pyrrolidine hydrochloride is a chemical compound with the molecular formula C14H22ClNO . It is also known by its CAS number 1220019-46-4 .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including 3-[2-(Sec-butyl)phenoxy]pyrrolidine hydrochloride, often involves the use of heterocyclic scaffolds . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of 3-[2-(Sec-butyl)phenoxy]pyrrolidine hydrochloride is characterized by a five-membered pyrrolidine ring . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Redox Properties and Antioxidant Potential
3-[2-(Sec-butyl)phenoxy]pyrrolidine hydrochloride and its derivatives exhibit intriguing redox properties. For instance, certain pyrrolidine derivatives containing a sterically hindered phenol fragment undergo irreversible oxidation, resulting in the formation of a stable phenoxy radical. This property is critical in understanding the antioxidant potential of these compounds. The synthesized compounds, such as those from the (3,5-di-tert-butyl-4-hydroxyphenyl)pyrrolidine-2-carboxylic acid family, are suggested to act as antioxidant agents, highlighting their potential in protecting against oxidative stress-related damage (Osipova et al., 2011).
Catalysis and Synthetic Applications
3-[2-(Sec-butyl)phenoxy]pyrrolidine hydrochloride derivatives also play a significant role in catalysis, particularly in asymmetric epoxidation of unsaturated ketones. For example, heterobimetallic complexes utilizing chiral phenoxy-functionalized prolinolate ligands have been synthesized, demonstrating high activity and varying enantioselectivity in the epoxidation of α,β-unsaturated ketones. These findings open avenues for the synthesis of chiral epoxides, which are valuable in various chemical synthesis pathways (Qian et al., 2014).
Ligand Properties and Metal Complex Formation
Compounds related to 3-[2-(Sec-butyl)phenoxy]pyrrolidine hydrochloride demonstrate potential as ligands in forming metal complexes. Research shows that certain pyrrolidine derivatives can react with metal salts to form stable complexes, which have been characterized and analyzed for their structure and properties. These complexes are not only interesting from a structural point of view but also could have implications in various fields, including catalysis and material science (Singh et al., 2003).
Antibacterial and Antifungal Properties
Additionally, certain pyrrolidine derivatives exhibit notable antibacterial and antifungal activities. For example, novel 4-pyrrolidin-3-cyanopyridine derivatives have shown effectiveness against a range of aerobic and anaerobic bacteria. The minimal inhibitory concentration values of these compounds suggest their potential as antimicrobial agents, which is crucial in the fight against drug-resistant bacterial strains (Bogdanowicz et al., 2013).
properties
IUPAC Name |
3-(2-butan-2-ylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-3-11(2)13-6-4-5-7-14(13)16-12-8-9-15-10-12;/h4-7,11-12,15H,3,8-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLQULXTUXTYBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Sec-butyl)phenoxy]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




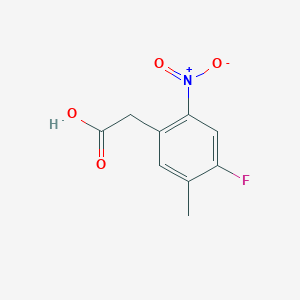

![(E)-3-(dimethylamino)-1-{2-[methyl-4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-propen-1-one](/img/structure/B1394599.png)


![Methyl 1'-benzyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate](/img/structure/B1394605.png)
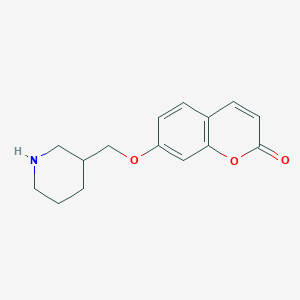
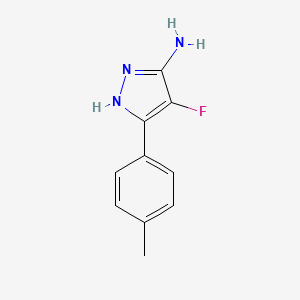
![3-fluoro-4-{[(E)-1-(methylsulfanyl)-2-nitroethenyl]amino}phenol](/img/structure/B1394609.png)
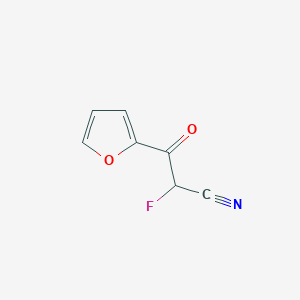
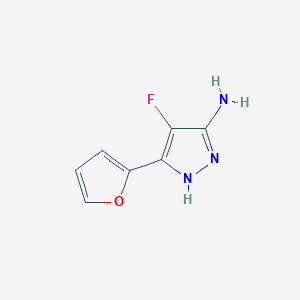
![1-{4-[4-(4-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone dihydrochloride](/img/structure/B1394613.png)
